3-Phenylisoxazole-5-carbonyl chloride
Overview
Description
3-Phenylisoxazole-5-carbonyl chloride is a chemical compound with the molecular formula C10H6ClNO2 and a molecular weight of 207.62 . It is a solid substance and is used for research purposes .
Molecular Structure Analysis
The molecular structure of 3-Phenylisoxazole-5-carbonyl chloride consists of a phenyl group attached to an isoxazole ring, which in turn is attached to a carbonyl chloride group . The compound’s SMILES notation is C1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl .Physical And Chemical Properties Analysis
3-Phenylisoxazole-5-carbonyl chloride is a solid substance . Its molecular weight is 207.61 , and its molecular formula is C10H6ClNO2 .Scientific Research Applications
Synthesis and Structural Analysis :
- Li Wang et al. (2013) synthesized N,N-Dimethyl-3-phenylisoxazole-5-carboxamide using 3-Phenylisoxazole-5-carbonyl chloride. They found that molecules of this compound are linked into dimers in the crystal structure by hydrogen bonds, forming a specific graph-set motif (Wang et al., 2013).
Quality Control in Industrial Synthesis :
- Vtorov et al. (1985) developed a method for the qualitative estimation of 3-Phenyl-5-methylisoxazole-4-carbonyl chloride at different stages of oxacillin industrial synthesis. This method involves transforming the semi-product into an ester and using high-efficiency liquid chromatography for analysis (Vtorov et al., 1985).
Synthesis of Heterocyclic Compounds :
- Su Wei-ke (2008) focused on synthesizing 3-(2′-Chloro-6′-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, highlighting a practical synthetic route with high yield and low cost. This synthesis involved multiple steps starting from 2-chloro-6-fluorobenzaldehyde (Su Wei-ke, 2008).
- D. Grotjahn et al. (2002) reported syntheses of pyrazoles with functionalized side chains attached to carbon 3. This involved coupling protected alkynols with acid chlorides, including 3-Phenylisoxazole-5-carbonyl chloride, to form alkynyl ketones, which were then reacted with hydrazine to form pyrazoles (Grotjahn et al., 2002).
Application in Synthesizing Functional Derivatives :
- Potkin et al. (2014) developed a procedure for reducing the carbonyl group in certain ketones, including those treated with 5-phenylisoxazole-3-carbonyl chloride, to synthesize various esters and amides. This showcased the compound's utility in creating diverse chemical structures (Potkin et al., 2014).
Formation of Heterocyclic Structures :
- Vitale and Scilimati (2013) discussed the synthesis and reactivity of isoxazoles and isoxazolines, including compounds derived from reactions involving 3-Phenylisoxazole-5-carbonyl chloride. These heterocyclic structures are important in pharmaceuticals and agrochemicals (Vitale & Scilimati, 2013).
Safety And Hazards
3-Phenylisoxazole-5-carbonyl chloride is a hazardous substance. It can cause severe skin burns and eye damage . Safety measures include not breathing in dust/fume/gas/mist/vapours/spray, washing thoroughly after handling, and wearing protective gloves/clothing/eye/face protection . In case of ingestion or inhalation, immediate medical attention is required .
properties
IUPAC Name |
3-phenyl-1,2-oxazole-5-carbonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNO2/c11-10(13)9-6-8(12-14-9)7-4-2-1-3-5-7/h1-6H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGXKTMWKFBNMMH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NOC(=C2)C(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50559795 | |
Record name | 3-Phenyl-1,2-oxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.61 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Phenylisoxazole-5-carbonyl chloride | |
CAS RN |
124953-60-2 | |
Record name | 3-Phenyl-1,2-oxazole-5-carbonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50559795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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